

# early Ambosex clinical trials

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**Compound Focus: Ambosex**

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## Dual Mechanisms of Action

Ambroxol has two primary mechanisms of action that are explored in different clinical contexts, which are summarized in the table below.

Mechanism	Biological Function	Clinical Application / Research Focus
<b>Lysosomal Chaperone</b> [1] [2]	Stabilizes glucocerebrosidase (GCase) in the endoplasmic reticulum; increases lysosomal GCase activity and protein levels [1] [2].	Investigated as a <b>disease-modifying treatment</b> for Parkinson's disease (PD), especially GBA-related PD, to reduce alpha-synuclein aggregates [1].
<b>Mucolytic &amp; Anti-biofilm Agent</b> [3] [4]	Facilitates airway clearance; reduces mucus viscosity; disrupts biofilm structure of multidrug-resistant bacteria [3] [4].	Approved for treating <b>sticky sputum</b> in respiratory infections; researched to <b>enhance antibiotic efficacy</b> against biofilm-associated infections [3] [4].

## Clinical Trial Overview

The table below summarizes key recent clinical trials investigating these different applications of Ambroxol.

Trial Focus / Condition	Phase	Key Intervention / Dose	Primary Outcomes & Findings	Reference
<b>Parkinson's Disease Dementia (PDD) [5]</b>	Phase 2	Ambroxol (525 mg/day or 1050 mg/day) vs. Placebo for 52 weeks [5]	<b>Target Engagement:</b> Increased GCase levels vs. placebo (12.45 vs. 8.50 nmol/h/mg; P=0.05). <b>Cognitive Effect:</b> No confirmed effect on primary cognitive outcomes (ADAS-Cog-13, CGIC). <b>Safety:</b> Safe and well-tolerated; higher gastrointestinal events vs. placebo (12% vs. 5%) [5].	NCT02914366
<b>GBA-linked Parkinson's Disease (GBA-PD) [1]</b>	Phase 3	Ambroxol (1.2 g/day) vs. Placebo for 52 weeks [1]	<b>Primary Outcome:</b> Changes in MoCA score, frequency of mild cognitive impairment/dementia. <b>Status:</b> Ongoing; aims to demonstrate slowed cognitive decline [1].	NCT05287503
<b>Lower Respiratory Tract Infections (LRTIs) in Children [4]</b>	N/A (Multi-center RCT)	Inhaled Ambroxol Solution (15 mg) vs. Placebo, twice daily for 7 days [4]	<b>Efficacy:</b> Significantly improved cough scores (P<0.05) and reduced phlegm-sound scores in early treatment days vs. placebo. <b>Safety:</b> Lower adverse events vs. placebo (21.37% vs. 35.59%); similar adverse reaction incidence (2.56% vs. 5.08%) [4].	ChiCTR2300072466
<b>Biofilm-associated MDR-KP Lung Infection [3]</b>	Preclinical (In vivo model)	Ambroxol HCl (0.7 mg/mL) combined with Tetracycline or Doxycycline [3]	<b>Efficacy:</b> Synergistically reduced bacterial load and pulmonary inflammation; alleviated pulmonary pathology in vivo. <b>Mechanism:</b> Disrupted preformed biofilm structure,	N/A

Trial Focus / Condition	Phase	Key Intervention / Dose	Primary Outcomes & Findings	Reference
			enhancing tetracycline antibiotic activity [3].	

## Experimental Protocols

For your reference, here are the detailed methodologies from the key studies cited above.

### Protocol: In Vitro Anti-Biofilm Synergy Assay [3]

- Biofilm Formation:** Strong biofilm-producing multidrug-resistant *Klebsiella pneumoniae* (MDR-KP) clinical isolates were cultivated in 96-well plates using Tryptic Soy Broth (TSB) at 37°C for 24 hours under static conditions [3].
- Biofilm Treatment & Quantification:** Preformed biofilms were treated with Ambroxol HCl (ABH) alone or in combination with antibiotics (e.g., Tetracycline, Doxycycline). Biofilm biomass was quantified using the **crystal violet (CV) staining method**: washing with PBS, fixing with methanol, staining with 0.1% CV, solubilizing with 33% acetic acid, and measuring the optical density at 580 nm (OD<sub>580</sub>) [3].
- Synergy Assessment:** The anti-biofilm efficacy of combinations was evaluated by calculating the **IC<sub>50</sub> (Half Maximal Inhibitory Concentration)**. Synergy was determined by the significant reduction (98.9% and 98.6% for TCY and DOX, respectively) of IC<sub>50</sub> in the combination therapy compared to antibiotic monotherapy [3].
- Viability Analysis (CLSM):** Treated biofilms were stained with **SYTO 9 and Propidium Iodide (PI)** using a LIVE/DEAD kit and imaged with Confocal Laser Scanning Microscopy (CLSM). The red-to-green fluorescence intensity ratio (dead/live ratio) was quantified to assess bacterial cell viability within the biofilm [3].

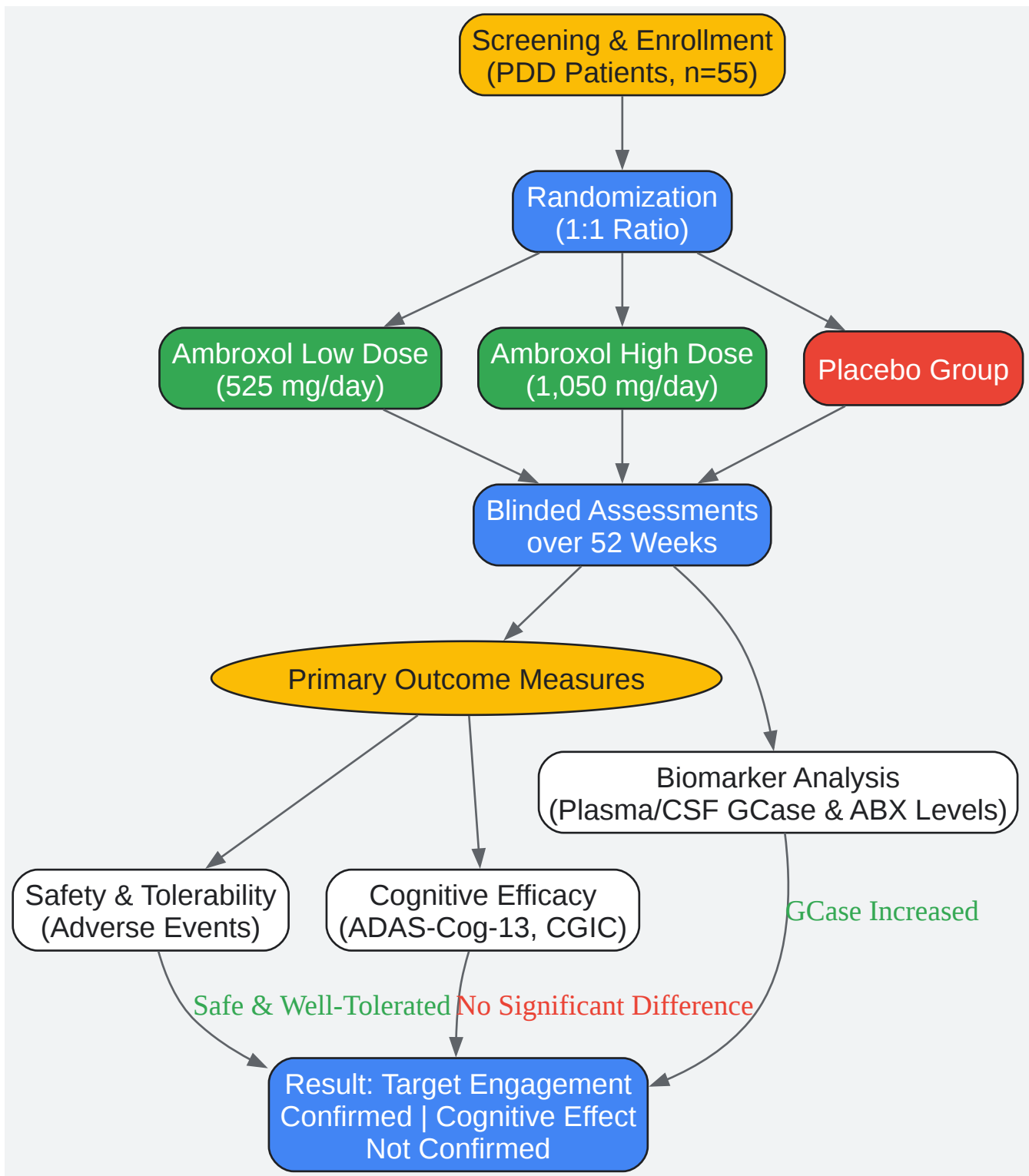
### Protocol: Randomized Clinical Trial in PDD [5]

- Study Design:** A single-center, **52-week, double-blind, placebo-controlled, randomized clinical trial** [5].
- Participants:** Patients with Parkinson's disease dementia (PDD), aged >50 years, with mild to moderate dementia, and on stable medications [5].

- **Intervention:** Participants were randomized to receive Ambroxol at a **low dose (525 mg/day)**, **high dose (1050 mg/day)**, or a **placebo** [5].
- **Primary Outcomes:**
  - **Safety and Tolerability:** Incidence of adverse events.
  - **Efficacy:** Changes in the **Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog-13)** and the **Clinician's Global Impression of Change (CGIC)** [5].
- **Pharmacological Analysis:** Ambroxol concentrations and  $\beta$ -glucocerebrosidase levels were measured in plasma and cerebrospinal fluid (CSF) [5].

## Visualizing the Clinical Trial Workflow and Drug Action

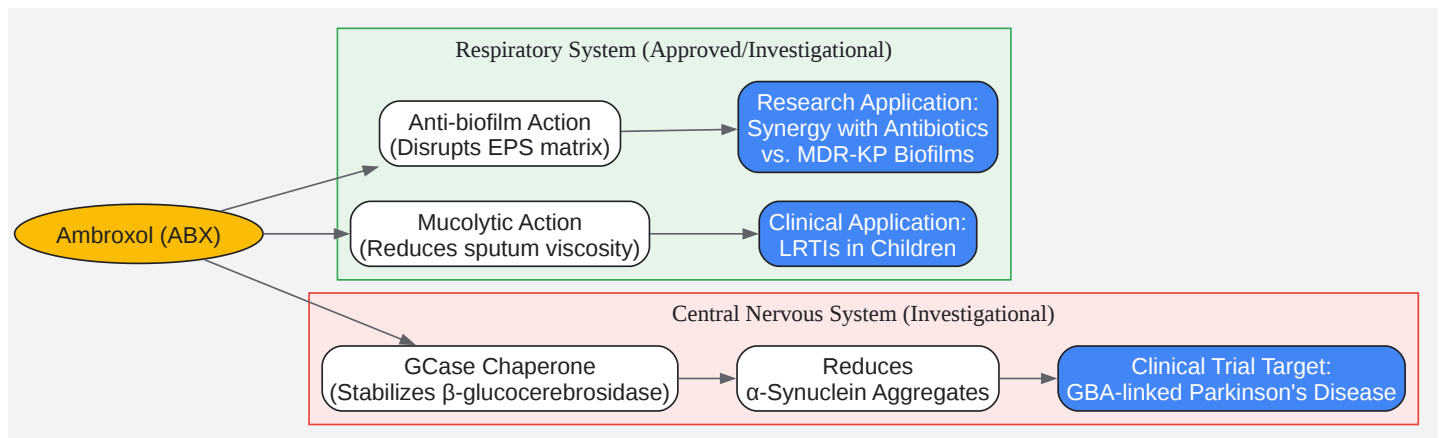
The following diagram, generated using Graphviz, illustrates the logical workflow and key assessments of a typical Phase 2 clinical trial for Ambroxol in Parkinson's disease dementia, as described in the provided research [5].



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Diagram 1: Workflow of a Phase 2 clinical trial investigating Ambroxol for Parkinson's disease dementia [5].

This diagram illustrates the dual mechanisms of Ambroxol and its corresponding therapeutic applications in the respiratory system and central nervous system, as identified in the clinical research [3] [4] [1].



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Diagram 2: Dual mechanisms of Ambroxol action and corresponding clinical applications.

## Interpretation of Clinical Findings

The compiled data reveals a clear distinction between Ambroxol's **pharmacological target engagement** and its **clinical efficacy**, which varies by condition:

- In **Parkinson's disease trials**, Ambroxol consistently demonstrates target engagement by increasing GCCase levels in the central nervous system [5] [1]. However, translating this biochemical effect into measurable cognitive improvement has proven challenging, as one trial showed no significant benefit on primary cognitive endpoints despite successful target engagement [5].
- In **respiratory applications**, the clinical efficacy is well-established. Inhaled Ambroxol significantly improves symptoms of sticky sputum in children with lower respiratory tract infections, confirming its expected mucolytic action [4].
- The **anti-biofilm property** presents a promising avenue for **drug repurposing**. By disrupting the extracellular polymeric substance (EPS) matrix of biofilms, Ambroxol can rejuvenate the effectiveness

of conventional antibiotics against multidrug-resistant pathogens, offering a potential solution to a major clinical challenge [3].

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## References

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